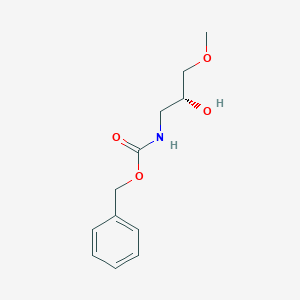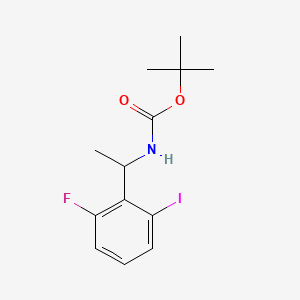
tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-iodoaniline.
Formation of the Carbamate: tert-Butyl carbamate is then introduced to the reaction mixture.
Coupling Reaction: The final step involves a coupling reaction where the carbamate group is attached to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Products include phenolic derivatives.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the phenyl ring substitution.
2-Fluoro-6-iodoaniline: Shares the phenyl ring substitution but lacks the carbamate group.
Uniqueness:
- The combination of the tert-butyl carbamate group with the 2-fluoro-6-iodophenyl moiety makes this compound unique, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17FINO2 |
|---|---|
Poids moléculaire |
365.18 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FINO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) |
Clé InChI |
ZETBLWQJHQGWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1I)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


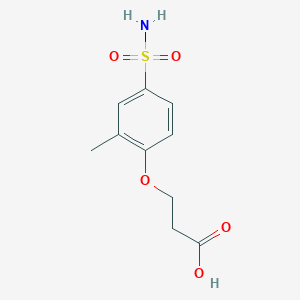
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
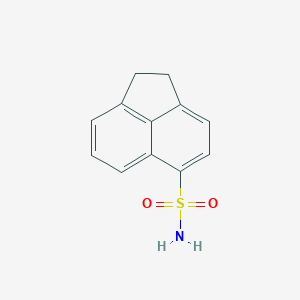
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
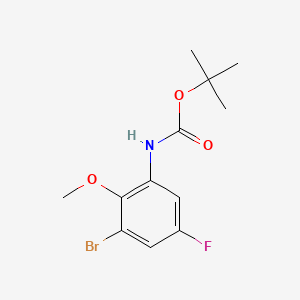
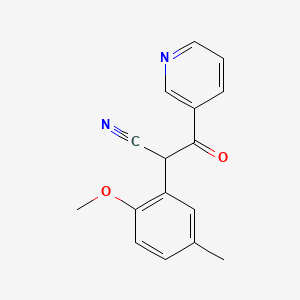
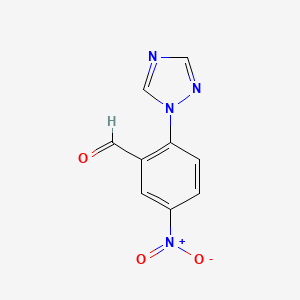
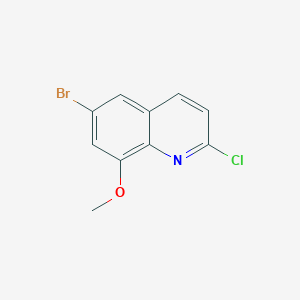
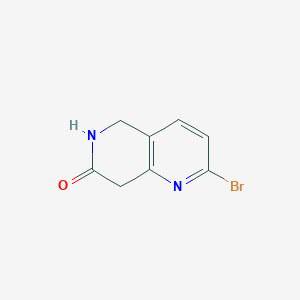
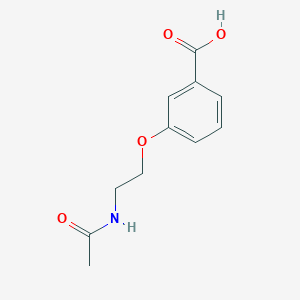
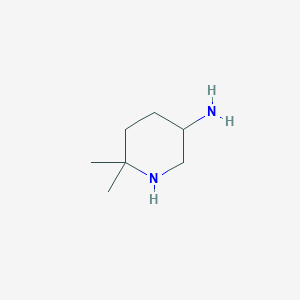
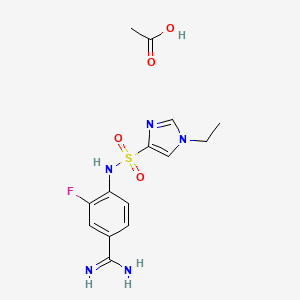
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
